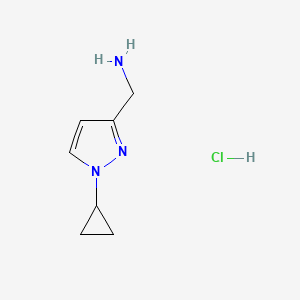

(1-Cyclopropylpyrazol-3-yl)methanamine

Description

Evolution of Heterocyclic Chemistry with a Focus on Pyrazole (B372694) Scaffolds

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements, has been a fertile ground for discovery. Within this domain, the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has become a structure of immense interest since its discovery. nih.govnih.gov The journey of pyrazoles began in the late 19th century and has since progressed from fundamental synthesis to widespread application. globalresearchonline.net

Early synthetic routes, most notably the Knorr pyrazole synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, laid the groundwork for accessing this heterocyclic system. Over the decades, synthetic methodologies have expanded dramatically to include dipolar cycloadditions, multi-component reactions, and innovative catalytic processes that offer greater efficiency and control over substitution patterns. researchgate.netijpsjournal.com

The significance of the pyrazole nucleus is underscored by its presence in numerous commercially successful compounds across various industries. nih.gov In medicine, pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net This has cemented the pyrazole ring as a "privileged scaffold," a molecular framework that is repeatedly found in bioactive compounds. nih.gov Its utility also extends to agrochemicals and materials science, where pyrazole derivatives are used as herbicides, fungicides, and components of advanced materials.

Significance of Pyrazole-Methanamine Derivatives in Advanced Synthesis

The functionalization of the pyrazole core is key to unlocking its full potential. The introduction of a methanamine group (-CH₂NH₂) creates a class of compounds known as pyrazolylmethanamines, which serve as highly valuable intermediates in organic synthesis. The primary amine provides a reactive handle for a multitude of chemical transformations, acting as a nucleophile or a building block for constructing more complex molecular architectures. vulcanchem.com

Aminopyrazoles and their derivatives are particularly interesting in medicinal chemistry. researchgate.net The amino group can act as a crucial hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors. mdpi.com This functional group is frequently incorporated into the design of kinase inhibitors and other targeted therapeutics. Furthermore, the methanamine moiety serves as a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores. mdpi.commdpi.com The strategic placement of the methanamine group on the pyrazole ring allows chemists to systematically explore chemical space and optimize the structure-activity relationships of new compounds. nih.gov

Contextualization of (1-Cyclopropylpyrazol-3-yl)methanamine within Modern Organic Synthesis

This compound represents a specific and strategically designed synthetic intermediate that combines three key structural motifs: the N1-substituted pyrazole ring, a cyclopropyl (B3062369) group, and a C3-linked methanamine. The N-cyclopropyl substituent is of particular interest as the cyclopropane (B1198618) ring imparts conformational rigidity and can positively influence metabolic stability and binding affinity. vulcanchem.com

While extensive public data on the standalone compound is specialized, the importance of its core structure is evident in advanced chemical research. The 1-cyclopropyl pyrazole scaffold is a component of potent and selective inhibitors targeting various enzymes, highlighting its value in drug discovery programs. The placement of the methanamine at the 3-position is also significant. The reactivity of this group allows for the elaboration of the molecule, making this compound a key starting material for creating libraries of more complex derivatives for screening and development. It is a prime example of a modern building block, designed for versatility and efficiency in constructing sophisticated target molecules.

Below are the physicochemical properties of a structurally related compound, which can provide context for the characteristics of pyrazolylmethanamine derivatives.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.20 g/mol |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| LogP | 1.49 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| (Data for (S)-cyclopropyl(pyridin-3-yl)methanamine). chemscene.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-cyclopropylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRCMXPGGLDOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropylpyrazol 3 Yl Methanamine and Analogues

Strategies for Pyrazole (B372694) Ring Construction with Emphasis on C3-Functionalization

The creation of the pyrazole ring is a foundational step in the synthesis of (1-Cyclopropylpyrazol-3-yl)methanamine. The strategic introduction of a functional group at the C3-position, which can be subsequently converted to a methanamine group, is a key challenge. Several powerful synthetic methods have been developed to achieve this, ranging from classical cyclocondensation reactions to modern transition-metal-catalyzed processes.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and β-Dicarbonyl Precursors

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound, a reaction first discovered by Ludwig Knorr. researchgate.net In the context of synthesizing the precursor for this compound, cyclopropylhydrazine (B1591821) is a critical starting material. This hydrazine derivative can be reacted with a variety of β-dicarbonyl precursors that possess a suitable functional group at what will become the C3-position of the pyrazole ring.

A common strategy involves the use of a β-ketoester or a β-diketone where one of the carbonyl groups is more reactive, guiding the regioselectivity of the cyclization. For instance, reacting cyclopropylhydrazine with a 1,3-diketone can theoretically lead to two regioisomeric pyrazoles. However, the reaction conditions and the nature of the substituents on the β-dicarbonyl compound can often be tuned to favor the desired isomer. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| Cyclopropylhydrazine | 1,3-Diketone | Acid or Base Catalysis | 1-Cyclopropyl-3,5-disubstituted-pyrazole | nih.gov |

| Hydrazine Derivative | β-Ketoester | Acid Catalysis | Pyrazolone intermediate | nih.gov |

Subsequent functional group manipulation of the substituent at the C3-position is then required to yield the desired methanamine. For example, if a carboxylate group is present at C3, it can be converted to an amide and then reduced to the amine. Alternatively, a C3-carbaldehyde can be directly converted to the methanamine via reductive amination. ineosopen.orgmdpi.com

Transition Metal-Catalyzed Annulation and Cyclization Processes

Modern synthetic organic chemistry has seen the rise of transition-metal-catalyzed reactions as powerful tools for the construction of heterocyclic rings. nih.gov These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Copper catalysis has emerged as a valuable tool in the synthesis of pyrazole derivatives. Copper-catalyzed methods can facilitate the formation of the pyrazole ring through various mechanisms, including cycloaddition reactions. For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. nih.gov While not a direct route to the target molecule, this methodology highlights the utility of copper in constructing the pyrazole core, which can be adapted for the synthesis of C3-functionalized analogues.

| Catalyst | Reactants | Product | Ref |

| Copper(I) or Copper(II) salts | Hydrazines, Alkynes | Substituted Pyrazoles | nih.gov |

Palladium catalysis is a cornerstone of modern cross-coupling and cyclization chemistry. In the context of pyrazole synthesis, palladium catalysts can be employed in various intramolecular and intermolecular cyclization strategies. While direct palladium-catalyzed synthesis of the pyrazole ring from acyclic precursors is less common than cyclocondensation, palladium is extensively used for the functionalization of pre-formed pyrazole rings, which is a complementary approach to accessing complex analogues.

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A notable example is the three-component synthesis of pyrazoles from aldehydes, 1,3-dicarbonyl compounds, and phenylhydrazines, often catalyzed by a Lewis acid. nih.gov By choosing the appropriate starting materials, it is possible to introduce the desired functionalities at the N1 and C3 positions of the pyrazole ring in a single step. For the synthesis of this compound precursors, this would involve using cyclopropylhydrazine, a suitable aldehyde, and a β-dicarbonyl compound.

| Reactant A | Reactant B | Reactant C | Catalyst | Product | Ref |

| Aldehyde | 1,3-Dicarbonyl | Hydrazine | Ytterbium perfluorooctanoate | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Phenylhydrazine (B124118) | Ethyl Acetoacetate | - | nano-ZnO | 1,3,5-Substituted Pyrazole | nih.gov |

Innovations in Green Synthetic Chemistry for Pyrazole Formation

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrazoles. This includes the use of greener solvents, such as water or ethanol, the development of catalyst-free reaction conditions, and the use of reusable catalysts.

For example, the classical Knorr pyrazole synthesis can often be performed under greener conditions. Nano-ZnO has been reported as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles via the condensation of phenylhydrazine with ethyl acetoacetate. nih.gov This approach offers advantages such as high yields, short reaction times, and simple work-up procedures. The development of such green methodologies is crucial for the sustainable production of pyrazole-containing compounds.

Introduction and Functionalization of the N1-Cyclopropyl Moiety

The installation of a cyclopropyl (B3062369) group onto the pyrazole nitrogen is a critical step that can be accomplished through several synthetic routes. The choice of method often depends on the desired regioselectivity, substrate availability, and reaction conditions.

Direct N-Alkylation Strategies with Cyclopropyl Precursors

Direct N-alkylation is a conventional and widely used method for forming N-substituted pyrazoles. google.com This strategy typically involves the reaction of an N-unsubstituted pyrazole with a cyclopropyl electrophile, such as a cyclopropyl halide (e.g., bromocyclopropane) or tosylate, in the presence of a base. google.com The base deprotonates the acidic N-H of the pyrazole ring, generating a pyrazolate anion that acts as a nucleophile. nih.gov

Commonly employed bases include potassium carbonate (K2CO3) and sodium hydride (NaH), with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being typical. researchgate.net For unsymmetrically substituted pyrazoles, this reaction can yield a mixture of two regioisomers (N1 and N2 alkylation). The regiochemical outcome is often influenced by steric hindrance, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. researchgate.net For many 3-substituted pyrazoles, this leads to a preference for the N1-alkylated product. researchgate.net The use of phase-transfer catalysis has also been explored to facilitate N-alkylation under mild conditions. researchgate.net

Table 1: Conditions for Direct N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | Typical Outcome |

|---|---|---|---|

| Cyclopropyl bromide | K2CO3 | DMSO | N1-alkylation favored for 3-substituted pyrazoles researchgate.net |

| Cyclopropyl tosylate | NaH | DMF | Mixture of N1/N2 isomers possible |

Cyclopropanation Reactions for N-Substitution

More recent and sophisticated methods involve the direct formation of the N-cyclopropyl bond through cyclopropanation reactions. A notable example is the copper-catalyzed hydroamination of cyclopropenes with pyrazoles. escholarship.orgescholarship.org This enantioselective method allows for the desymmetrization of achiral cyclopropenes to generate chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. escholarship.org The reaction proceeds under mild conditions and is catalyzed by an earth-abundant metal. escholarship.org

This approach is distinct from direct alkylation as it involves the addition of the pyrazole N-H bond across the double bond of a cyclopropene. Mechanistic studies suggest a unique five-centered aminocupration pathway. escholarship.org Interestingly, this method often shows a rare regioselectivity, favoring substitution at the more sterically hindered nitrogen of the pyrazole ring (N2). escholarship.orgescholarship.org

Another classical approach that can be conceptually adapted is the reaction of a pyrazole with a diazo compound to form a pyrazoline, which upon thermal or photochemical decomposition, could potentially yield a cyclopropane (B1198618) derivative. wikipedia.org However, the direct application of this method for N-cyclopropylation is less common than addition to cyclopropenes.

Influence of Cyclopropyl Stereochemistry on N1-Substitution Regioselectivity

When using unsymmetrical pyrazoles, the substitution can occur at either the N1 or N2 position, leading to regioisomers. The regioselectivity of N-substitution is a crucial aspect of the synthesis.

In direct N-alkylation reactions, steric factors are generally dominant. The incoming electrophile (e.g., the cyclopropyl group) tends to attack the less sterically hindered nitrogen atom. researchgate.net Therefore, for a 3-substituted pyrazole, the N1 position is typically favored, leading to the 1,3-disubstituted product. The use of bulky silyl (B83357) groups at the C5 position can be employed to sterically block that region and redirect alkylation to the desired nitrogen, after which the silyl group can be removed. researchgate.net

In contrast, the copper-catalyzed hydroamination of cyclopropenes exhibits an unusual and noteworthy regioselectivity. The reaction consistently and strongly favors the more sterically hindered N2 nitrogen, with N2:N1 ratios often exceeding 20:1. escholarship.orgescholarship.org This counterintuitive outcome has been confirmed by X-ray crystallographic analysis and is a rare finding in pyrazole functionalization. escholarship.org Density functional theory (DFT) calculations suggest that the transition state leading to the N2 regioisomer is lower in energy. escholarship.org This method provides a powerful tool for accessing N-cyclopropyl pyrazole isomers that are difficult to obtain via traditional alkylation routes.

Synthesis of the C3-Methanamine Side Chain

The synthesis of the (pyrazol-3-yl)methanamine portion of the target molecule requires the introduction of a -CH2NH2 group at the C3 position of the pyrazole ring. This is almost invariably achieved by the reduction of a suitable precursor functional group.

Reductive Processes for Amine Formation

The formation of the C3-methanamine side chain is commonly accomplished through the chemical reduction of a nitrogen-containing functional group at the C3 position. The choice of precursor is critical and dictates the necessary reducing agents and reaction conditions. Common precursors include nitriles (-CN), amides (-CONH2), or aldehydes (-CHO) via reductive amination. The reduction of a nitrile group is a particularly direct and high-yielding route.

A robust and frequently employed strategy for synthesizing (pyrazol-3-yl)methanamine involves the reduction of a pyrazole-3-carbonitrile precursor. The nitrile group is an ideal precursor as it can be introduced into the pyrazole ring through various established methods and can be reduced to the primary amine in a single step.

A wide array of reducing agents can be used for the conversion of nitriles to primary amines. organic-chemistry.org Catalytic hydrogenation is a common and effective method. This can be carried out using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield and minimize side reactions.

Alternatively, chemical reducing agents can be employed. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or diisopropylaminoborane, are effective for reducing nitriles to amines. organic-chemistry.org Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of this transformation, though its high reactivity requires careful handling and anhydrous conditions.

Table 2: Selected Methods for the Reduction of Nitrile Precursors to Primary Amines

| Reagent/Catalyst | Conditions | Characteristics |

|---|---|---|

| Raney Nickel, H2 | High pressure, elevated temperature | Common industrial method, effective for aromatic and aliphatic nitriles |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF | Powerful, non-catalytic, requires careful workup |

| Borane-THF (BH3·THF) | THF, reflux | Milder than LiAlH4, good functional group tolerance |

| Cobalt(II) pivalate (B1233124) / TMDS | Catalytic Co(OPiv)2, TMDS | Converts nitriles to silylated primary amines, followed by hydrolysis organic-chemistry.org |

The synthesis of the required pyrazole-3-carbonitrile precursor itself can be achieved through methods such as the cyclocondensation of hydrazine with β-ketonitriles like 3-oxo-3-phenylpropanenitrile. mdpi.com Once the 1-cyclopropyl-1H-pyrazole-3-carbonitrile intermediate is formed, its subsequent reduction provides a direct pathway to the final this compound product.

Reduction of Imine and Oxime Intermediates

A prominent pathway to this compound involves the reduction of C=N double bonds in imine or oxime intermediates. This approach hinges on the initial synthesis of a carbonyl precursor, namely 1-cyclopropylpyrazole-3-carbaldehyde. This aldehyde can be readily condensed with ammonia (B1221849) or a primary amine to form an imine, or with hydroxylamine (B1172632) to yield an oxime. Subsequent reduction of these intermediates furnishes the desired primary amine.

Reductive Amination of Aldehydes: This is a powerful one-pot procedure where an aldehyde and an amine (often ammonia for primary amine synthesis) react to form an imine in situ, which is then immediately reduced. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the protonated iminium ion over the starting aldehyde. harvard.edu

Reduction of Pre-formed Oximes: Alternatively, the pyrazole-3-carbaldehyde can be converted to its corresponding oxime. The oxime is then reduced to the amine using various reagents. Catalytic hydrogenation (e.g., using H₂ over Palladium, Platinum, or Nickel catalysts) is a common and effective method. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt can also achieve this transformation. researchgate.net

| Method | Precursor | Typical Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Reductive Amination | 1-Cyclopropylpyrazole-3-carbaldehyde | NH₃/NH₄OAc, NaBH(OAc)₃, NaBH₃CN | One-pot procedure, mild conditions, high functional group tolerance. harvard.edu | Toxicity of cyanoborohydride reagents. |

| Oxime Reduction | 1-Cyclopropylpyrazole-3-carboxaldehyde oxime | H₂/Pd-C, LiAlH₄, NaBH₄/NiCl₂ | Stable intermediate, avoids over-alkylation. | Requires a separate step for oxime formation; LiAlH₄ is highly reactive. |

Conversion of Carboxylic Acid Derivatives to Amines

Another fundamental approach begins with 1-cyclopropylpyrazole-3-carboxylic acid or its derivatives (e.g., esters, acid chlorides). These methods typically involve a rearrangement reaction where a carbon-carbon bond is broken and a carbon-nitrogen bond is formed, with the loss of the carbonyl carbon.

The Curtius rearrangement is a versatile and widely used method for this transformation. wikipedia.orgnih.gov The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). This is commonly achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). nih.gov Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. organic-chemistry.org This isocyanate is not typically isolated but is trapped in situ with a nucleophile. rsc.org

Hydrolysis: Trapping the isocyanate with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine, this compound.

Carbamate (B1207046) Formation: If the rearrangement is performed in the presence of an alcohol (e.g., tert-butanol), a stable carbamate (e.g., a Boc-protected amine) is formed. This protected amine can be easily isolated and deprotected under acidic conditions to give the final product. This two-step process often provides cleaner reactions and simpler purification. organic-chemistry.org

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1-Cyclopropylpyrazole-3-carboxylic acid | SOCl₂ or (COCl)₂ | Acyl chloride | Activation of carboxylic acid. |

| 2 | Acyl chloride | NaN₃ or TMSN₃ | Acyl azide | Formation of the key rearrangement precursor. organic-chemistry.org |

| 3 | Acyl azide | Heat (Δ) in an inert solvent (e.g., toluene) | Isocyanate | Rearrangement with loss of N₂. wikipedia.org |

| 4a | Isocyanate | H₂O, H⁺ | This compound | Direct formation of the primary amine. |

| 4b | Isocyanate | t-BuOH | Boc-protected amine | Formation of a stable, protected intermediate for easier purification. |

Nucleophilic Displacement Reactions for C-N Bond Formation

This strategy involves the formation of the C-N bond via an Sₙ2 reaction, where a nitrogen-containing nucleophile displaces a leaving group on the methyl carbon of the pyrazole side chain. The key intermediate for this approach is a (1-cyclopropylpyrazol-3-yl)methyl halide (e.g., chloride or bromide). This halide is typically synthesized from the corresponding alcohol, (1-cyclopropylpyrazol-3-yl)methanol, which can be obtained by reducing the pyrazole-3-carboxylic acid or its ester with a strong reducing agent like LiAlH₄. researchgate.net

Once the methyl halide is obtained, several methods can be used to introduce the amine functionality:

Reaction with Ammonia: While direct reaction with ammonia can produce the desired primary amine, it is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.

Gabriel Synthesis: A classic and more controlled method is the Gabriel synthesis. wikipedia.orglibretexts.org This involves reacting the methyl halide with potassium phthalimide (B116566). The phthalimide anion acts as a surrogate for the ammonia anion (⁻NH₂), and its steric bulk prevents over-alkylation. masterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the pure primary amine and a phthalhydrazide (B32825) byproduct. jk-sci.comlscollege.ac.in

Azide Reduction: The halide can be displaced by sodium azide to form (1-cyclopropylpyrazol-3-yl)methyl azide. This azide can then be cleanly reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).

Advanced Amination Techniques

Modern organic synthesis has produced a variety of advanced techniques for C-N bond formation that offer improvements in scope and conditions over classical methods. While many of these are focused on aryl amination, the principles are relevant. For pyrazole synthesis, methods like the Buchwald-Hartwig amination have been successfully applied to form C-N bonds directly on the pyrazole ring, particularly at the C4 position. nih.gov Such palladium-catalyzed cross-coupling reactions involve an aryl or heteroaryl halide and an amine in the presence of a palladium catalyst and a suitable ligand.

Applying these advanced methods directly to the methyl side chain is less common, but related catalytic approaches are emerging. Electrophilic amination, using reagents like oxaziridines, provides a route to N-Boc protected hydrazines from primary amines, which can then be used to construct pyrazole rings in a one-pot synthesis. organic-chemistry.org These modern methods highlight the ongoing development of more efficient and versatile tools for constructing complex amine-containing molecules.

Convergent and Divergent Synthetic Pathways to the Target Compound

Sequential Construction of Pyrazole Core and Side Chains

A sequential, or linear, synthesis involves the step-by-step construction of the molecule. semanticscholar.org A typical sequence might involve:

Formation of a 3-substituted Pyrazole: The synthesis could start with the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine to form the pyrazole ring. The 1,3-dicarbonyl would already contain a precursor to the methanamine group at the appropriate position, such as an ester or cyano group. nih.govbeilstein-journals.org

N-Cyclopropylation: The NH of the pyrazole ring is then alkylated with a cyclopropyl halide or other cyclopropylating agent.

Side-Chain Elaboration: Finally, the precursor group at the C3 position is converted to the methanamine group using one of the methods described previously (e.g., reduction of a nitrile, or conversion of an ester to an amine via the Curtius rearrangement).

This approach is often straightforward and reliable for producing a specific target molecule.

Late-Stage Functionalization of Pyrazole-Cyclopropyl Scaffolds

A divergent approach, employing late-stage functionalization (LSF), is highly valuable in medicinal chemistry for creating libraries of related compounds. nih.gov In this strategy, a common core scaffold, 1-cyclopropylpyrazole, is synthesized first. The functional group at the C3 position is then introduced in one of the final steps.

A powerful LSF reaction for this purpose is the Vilsmeier-Haack formylation . ijpcbs.comorganic-chemistry.orgwikipedia.org Treatment of an electron-rich heterocycle like 1-cyclopropylpyrazole with the Vilsmeier reagent (generated from POCl₃ and DMF) introduces a formyl (-CHO) group, typically at the most electron-rich position (C3 or C5). nih.govarkat-usa.orgnih.gov This reaction yields 1-cyclopropylpyrazole-3-carbaldehyde. This aldehyde is a versatile intermediate that can be directly converted into the target this compound via reductive amination as described in section 2.3.1.2. This strategy allows a single, readily available core to be quickly diversified into a range of analogues by varying the amine used in the final reductive amination step.

Stereoselective Synthesis of this compound

The generation of stereocenters with high fidelity is a cornerstone of modern pharmaceutical and agrochemical research. For molecules such as this compound, where the methanamine substituent attached to the pyrazole core creates a chiral center, the ability to selectively synthesize a single enantiomer is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, advanced synthetic methodologies are employed to control the three-dimensional arrangement of atoms during the synthesis of such compounds. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic strategies to achieve high levels of enantioselectivity.

One prominent strategy for achieving stereoselectivity in the synthesis of chiral amines is through the use of chiral auxiliaries. A well-established approach involves the condensation of a prochiral aldehyde with a chiral amine, such as tert-butanesulfinamide, to form a chiral sulfinylimine. The subsequent diastereoselective addition of a nucleophile to this imine, followed by the removal of the chiral auxiliary, yields the desired chiral amine. For the synthesis of a this compound analogue, this would involve the addition of a suitable organometallic reagent to a chiral N-tert-butanesulfinyl-1-cyclopropylpyrazole-3-carbaldimine. The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the imine, directing the nucleophilic attack to the opposite face.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide array of chiral molecules, including pyrazole derivatives. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective Friedel-Crafts reaction of indolizines with cyclic α-diaryl N-acyl imines to afford α-tetrasubstituted (1-indolizinyl) (diaryl)methanamines in good yields and with high enantioselectivity (up to 98% ee). nih.gov This methodology could potentially be adapted for the synthesis of this compound by reacting a suitable pyrazole nucleophile with an appropriate imine in the presence of a chiral phosphoric acid catalyst. The catalyst, through the formation of a chiral ion pair, orchestrates the enantioselective addition to the imine.

Another powerful approach is the use of metal-based catalysts in conjunction with chiral ligands. These complexes can facilitate a variety of asymmetric transformations, including reductions, additions, and cyclizations. For instance, the asymmetric reduction of a (1-cyclopropylpyrazol-3-yl)ketone or a corresponding imine derivative using a chiral catalyst could provide access to the desired chiral methanamine. The specific ligand employed is crucial in determining the efficiency and enantioselectivity of the transformation.

Furthermore, chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. researchgate.net These approaches utilize enzymes, such as ketoreductases or transaminases, to catalyze key stereoselective steps. A chemoenzymatic cascade could be envisioned where a prochiral ketone precursor is asymmetrically reduced by a ketoreductase to a chiral alcohol, which is then converted to the target amine. Alternatively, a transaminase could be used for the direct asymmetric amination of a ketone precursor. The high selectivity of enzymes often leads to products with very high enantiomeric excess.

The Michael addition reaction, catalyzed by chiral organocatalysts, is another valuable tool for the enantioselective synthesis of pyrazole derivatives. nih.gov For example, the aza-Michael addition of 2-pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by 9-epi-9-amino-9-deoxyquinine, has been shown to produce β-(3-hydroxypyrazol-1-yl)ketones in high yields and excellent enantioselectivities (94–98% ee). nih.gov While this specific example leads to a different substitution pattern, the underlying principle of using a chiral amine catalyst to facilitate an enantioselective conjugate addition could be adapted for the synthesis of precursors to this compound.

The following table summarizes some of the key methodologies and their potential application in the stereoselective synthesis of this compound or its analogues, based on the findings from related research.

| Methodology | Key Reagents/Catalysts | General Approach | Potential Application for Target Molecule | Reported Enantioselectivity (for analogues) |

| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective addition of a nucleophile to a chiral sulfinylimine derived from a pyrazole-3-carbaldehyde. | Synthesis of enantiomerically enriched this compound. | Not specified for this exact molecule, but generally high diastereoselectivity is achievable. |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective Friedel-Crafts type reaction between a pyrazole nucleophile and an imine. | Asymmetric synthesis of the target methanamine. | Up to 98% ee for α-tetrasubstituted (1-indolizinyl) (diaryl)methanamines. nih.gov |

| Organocatalysis | 9-epi-9-amino-9-deoxyquinine | Enantioselective aza-Michael addition to an α,β-unsaturated system. | Synthesis of chiral pyrazole-containing building blocks. | 94–98% ee for β-(3-hydroxypyrazol-1-yl)ketones. nih.gov |

| Chemoenzymatic Synthesis | Ketoreductases, Transaminases | Asymmetric reduction of a ketone or reductive amination of a ketone precursor. | Direct and highly selective synthesis of the chiral amine. | Generally high enantiomeric excess (>99% ee) is often achievable. |

These advanced synthetic methodologies provide a robust toolkit for chemists to approach the stereoselective synthesis of complex molecules like this compound. The choice of a specific method would depend on factors such as the availability of starting materials, desired scale of the reaction, and the required level of enantiopurity.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which endows it with a unique electronic structure and reactivity profile. nih.govquora.com It is considered an electron-rich system, yet the distribution of electron density is uneven, leading to specific sites for electrophilic and nucleophilic attack. nih.govquora.com

Electrophilic and Nucleophilic Aromatic Substitution on Pyrazoles

Due to its aromatic character, the pyrazole ring can undergo substitution reactions. The positions on the ring exhibit different reactivities based on the electronic influence of the two nitrogen atoms. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the C3 and C5 positions are electron-deficient and are thus activated for nucleophilic attack. nih.govresearchgate.net This reactivity is facilitated by the presence of the electronegative nitrogen atoms. researchgate.net However, nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult and often requires harsh reaction conditions or the presence of strong electron-withdrawing groups. encyclopedia.pub

Table 1: Reactivity of Pyrazole Ring Positions

| Ring Position | Electronic Nature | Preferred Reaction Type |

|---|---|---|

| N1 / N2 | Nucleophilic | Alkylation, Protonation |

| C3 | Electrophilic nih.govresearchgate.net | Nucleophilic Attack nih.govresearchgate.net |

| C4 | Nucleophilic nih.govresearchgate.net | Electrophilic Attack nih.govresearchgate.net |

Tautomeric Equilibria and Their Impact on Pyrazole Reactivity

Substituted pyrazoles that are unsubstituted at one of the nitrogen atoms can exist as a mixture of tautomers, a phenomenon known as annular prototropic tautomerism. nih.govbeilstein-journals.org This involves the migration of a proton between the two ring nitrogen atoms, leading to an equilibrium between different isomeric forms. nih.govpurkh.com For a generic 3-substituted pyrazole, this equilibrium exists between the 1H- and 2H- tautomers.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the solvent. researchgate.netnumberanalytics.com For instance, calculations suggest that an electron-withdrawing group at the 3-position can favor one tautomer over the other. researchgate.net The presence of water can also impact the equilibrium by lowering the energetic barrier for proton transfer between the tautomers through the formation of hydrogen bonds. nih.gov

This tautomerism has a significant impact on the molecule's reactivity. The different tautomers can exhibit distinct reactivity profiles. numberanalytics.com For example, studies have shown that the 1H-pyrazole tautomer is generally more reactive towards electrophiles compared to the 2H-pyrazole tautomer. numberanalytics.com The generation of a pyrazole anion through deprotonation creates a potent nucleophile, and the regioselectivity of its subsequent reactions is often dictated by the steric hindrance imposed by substituents at the C3 and C5 positions. nih.gov

Coordination Chemistry of Pyrazole Ligands (General Principles)

Pyrazoles and their derivatives are widely utilized as ligands in coordination chemistry due to the presence of the basic, sp²-hybridized pyridine-like nitrogen atom, which can donate its lone pair of electrons to a metal center. nih.govresearchgate.netresearchgate.net These N,N-donor ligands can form stable coordination complexes with a vast array of metal ions. researchgate.netnih.gov

The versatility of pyrazole-based ligands stems from their ability to adopt various coordination modes. researchgate.netresearchgate.net These include:

Monodentate Coordination : The pyrazole ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate Bridging : The pyrazole ring bridges two metal centers, with each nitrogen atom coordinating to a different metal. This is a common motif in the formation of polynuclear complexes. researchgate.net

Chelating Coordination : If the pyrazole ring bears a substituent with an additional donor atom, it can act as a chelating ligand, binding to the same metal center through multiple sites.

The resulting coordination complexes can have diverse topologies and nuclearities, ranging from simple mononuclear species to complex polynuclear structures. researchgate.netresearchgate.net The specific geometry and structure of the complex are influenced by the steric and electronic properties of the pyrazole ligand and the preferred coordination geometry of the metal ion. researchgate.net

Reactions Involving the Primary Methanamine Functional Group

The primary amine of the methanamine substituent (-CH₂NH₂) is a key center of reactivity, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality allows for a range of common amine reactions.

Amination and Alkylation Reactions

The primary amine can undergo N-alkylation when treated with alkylating agents such as alkyl halides. wikipedia.orgfishersci.co.uk This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org

A significant challenge in the alkylation of primary amines is the potential for overalkylation. wikipedia.orgmnstate.edu The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the alkylating agent. This can lead to the formation of a mixture of secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. wikipedia.orgmnstate.edu

Table 2: General N-Alkylation of Primary Amines

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

|---|---|---|---|

| R-NH₂ | R'-X (Alkyl Halide) | R-NH-R' (Secondary Amine) | Nucleophilic Substitution |

| R-NH-R' | R'-X (Alkyl Halide) | R-N(R')₂ (Tertiary Amine) | Nucleophilic Substitution |

Another important method for modifying the amine group is reductive amination. This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to form a new secondary or tertiary amine. libretexts.orglibretexts.org

Acylation and Sulfonylation of the Amine

Acylation and sulfonylation are fundamental reactions of primary amines, leading to the formation of stable amide and sulfonamide linkages, respectively. britannica.com

Acylation : Primary amines readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. britannica.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. mnstate.edu This transformation is highly efficient and is one of the most important reactions of amines. britannica.com

Sulfonylation : In an analogous reaction, primary amines react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides. britannica.comlibretexts.org The reaction mechanism is similar to acylation, with the amine's lone pair attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mnstate.edu The resulting sulfonamides are important functional groups in medicinal chemistry. libretexts.org

Table 3: Acylation and Sulfonylation of a Primary Amine (R-NH₂)

| Reagent Type | General Structure | Product Functional Group | Product General Structure |

|---|---|---|---|

| Acyl Chloride | R'-COCl | Amide | R-NH-CO-R' |

| Acid Anhydride (B1165640) | (R'-CO)₂O | Amide | R-NH-CO-R' |

Formation of Imines and Other Nitrogen-Containing Derivatives

The primary amine group of (1-Cyclopropylpyrazol-3-yl)methanamine is a key functional group that dictates much of its chemical reactivity, particularly in the formation of imines (Schiff bases) and other complex nitrogen-containing derivatives. This reactivity is foundational for its use as a building block in synthetic chemistry. Imines are typically formed through the condensation reaction of the primary amine with an aldehyde or a ketone. This reaction is generally reversible and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

The versatility of imines makes them valuable intermediates in multicomponent reactions (MCRs), which allow for the construction of complex molecular scaffolds in a highly convergent and atom-economic manner. nih.gov For instance, an imine formed from this compound can subsequently react with other components in the reaction mixture, such as in the synthesis of pyrroles or oxazinones. nih.gov A plausible reaction pathway involves the in-situ formation of the imine, which then acts as a substrate for further transformations, such as cycloaddition reactions. nih.gov

An example of this reactivity is seen in the synthesis of pyrazole-4-carbaldehydes, where a related cyclopropyl-containing hydrazide is first reacted with acetophenones to yield the corresponding Schiff bases (imines). researchgate.net These imines are then subjected to Vilsmeier-Haack conditions to achieve further functionalization. researchgate.net This highlights the role of imine formation as a critical step for introducing additional chemical diversity. The synthesis of pyrazolo[3,4-d]pyrimidines can also involve imination reactions as key steps in a one-flask procedure. mdpi.com

The table below summarizes representative reactions for the formation of nitrogen-containing derivatives starting from a primary amine functionality similar to that in this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| Primary Amine | Aldehyde/Ketone | Condensation | Imine (Schiff Base) | researchgate.net |

| Primary Amine | Aldehyde, 2-diazo-1,3-diketone | Multicomponent Domino | Oxazinone | nih.gov |

| Primary Amine | Aldehyde, β-ketoester | Multicomponent Reaction | Enamine Intermediate | nih.gov |

| 5-Aminopyrazole | N,N-substituted amide | Vilsmeier amidination, Imination | Pyrazolo[3,4-d]pyrimidine | mdpi.com |

Stereoelectronic Effects of the Cyclopropyl (B3062369) Substituent on Reactivity

Studies on substituted pyrazoles have shown that electron-donating groups can significantly impact the stability of different tautomers and the energy required for proton transfer between the two ring nitrogens. mdpi.com Specifically, electron-donating substituents tend to increase the basicity of the pyrazole ring. mdpi.com Therefore, the cyclopropyl group at N1 is expected to increase the electron density of the pyrazole moiety in this compound, potentially affecting the acidity of the methanamine protons and the nucleophilicity of the primary amine.

The orientation of the cyclopropyl group relative to the pyrazole ring is critical for its electronic influence. For optimal interaction with the aromatic π-system, the cyclopropyl group often adopts a "bisected" conformation, where the plane of the three-membered ring is perpendicular to the plane of the pyrazole ring. This alignment allows for maximum overlap between the Walsh orbitals of the cyclopropane (B1198618) and the p-orbitals of the aromatic system. vt.edu This conformational locking can pre-organize the molecule for specific reactions, thereby enhancing reactivity at certain positions. vt.edu

However, the cyclopropyl group also introduces steric bulk. This steric hindrance can influence the approach of reactants to the nearby methanamine group at the C3 position. While the group itself is relatively small, its rigid structure can create steric shielding that may direct incoming reagents away from one face of the molecule or hinder reactions that require a specific, sterically unencumbered approach to the amine or the pyrazole ring. nih.gov Conformational analysis, often performed using NMR spectroscopy and theoretical calculations, is crucial for understanding how these constraints dictate the three-dimensional structure and, consequently, the chemical behavior of the molecule. nih.gov

Detailed Reaction Mechanism Elucidation

Understanding the detailed reaction mechanisms for this compound is essential for controlling reaction outcomes and designing novel synthetic pathways. Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and isotope labeling, and computational chemistry to map out the intricate steps of a chemical transformation. eurasianjournals.commdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural and functional properties of pyrazole derivatives. eurasianjournals.com DFT calculations allow for the exploration of potential reaction pathways by modeling the geometries and energies of reactants, intermediates, transition states, and products.

For a given reaction of this compound, computational studies can provide key insights:

Activation Energy Barriers: By calculating the energy of the transition state relative to the reactants, the activation free energy (ΔG‡) can be determined. Lower activation energies correspond to faster reaction rates.

Transition State Geometry: The structure of the transition state reveals the precise atomic arrangement at the peak of the energy barrier, offering clues about the reaction mechanism (e.g., concerted vs. stepwise).

Distortion/Interaction Analysis: This method, applied successfully to other strained ring systems like cyclopropenes, can deconstruct the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between the distorted molecules. nih.gov This analysis can reveal that the high reactivity of strained rings often stems from a lower distortion energy needed to reach the transition state. nih.gov

Such computational investigations can predict regioselectivity, explain unexpected product formations, and guide the optimization of reaction conditions for synthesizing pyrazole derivatives. mdpi.comnih.gov

In many reactions involving the synthesis or modification of pyrazole derivatives, multiple products are possible. The distribution of these products can often be controlled by manipulating the reaction conditions to favor either the kinetically or thermodynamically preferred outcome. nih.govmdpi.com

Kinetic Control: At lower temperatures and shorter reaction times, the major product is typically the one that is formed the fastest (i.e., via the lowest activation energy barrier). This is known as the kinetic product.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. Under these conditions, the system can reach equilibrium, and the major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product.

Studies on the synthesis of 3,5-disubstituted pyrazoles have demonstrated that factors such as catalyst loading, solvent polarity, and reaction time can be systematically varied to switch between kinetic and thermodynamic control, leading to different final products from the same set of starting materials. nih.govresearchgate.net

The following table summarizes how reaction parameters can be adjusted to favor kinetic or thermodynamic products in the synthesis of pyrazole derivatives.

| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Rationale | Reference |

| Temperature | Low | High | Provides enough energy to overcome the barrier to the more stable product and allows for equilibrium to be reached. | nih.govmdpi.com |

| Reaction Time | Short | Long | Allows sufficient time for the initial kinetic product to revert to reactants and form the more stable thermodynamic product. | researchgate.net |

| Catalyst | High loading / specific type | Low loading / different type | A catalyst can selectively lower the activation energy for one pathway over another. | nih.gov |

| Solvent | Aprotic / less polar | Polar | Solvent polarity can differentially stabilize transition states and intermediates, altering the energy landscape of the reaction. | researchgate.net |

By carefully considering these principles, synthetic chemists can strategically direct the reactions of this compound to achieve high yields of a desired isomer or derivative.

Regioselective and Diastereoselective Reaction Control

In the synthesis and functionalization of complex molecules containing the this compound scaffold, the control of regioselectivity and diastereoselectivity is of paramount importance for the generation of specific, stereochemically defined structures. While specific studies detailing the regioselective and diastereoselective reactions of this compound are not extensively documented in publicly available literature, the principles of stereocontrol in the chemistry of pyrazoles and related N-heterocycles can be applied to understand its potential reactivity.

The reactivity of the pyrazole ring and the aminomethyl side chain are the two primary sites where stereocontrol becomes a critical consideration.

Regioselective Functionalization of the Pyrazole Ring

The pyrazole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the substituents already present on the ring. For a 1,3-substituted pyrazole such as this compound, the primary positions for electrophilic attack are the C4 and C5 positions. The regioselectivity of such reactions is influenced by both electronic and steric factors.

Transition-metal-catalyzed C-H functionalization represents a powerful tool for the regioselective introduction of substituents onto the pyrazole core. rsc.org These methods offer an advantage over traditional cross-coupling reactions by avoiding the need for pre-functionalized pyrazoles. rsc.org The choice of catalyst, directing group, and reaction conditions can precisely control the position of functionalization. For instance, directed C-H activation can selectively introduce aryl groups at the C5 position of 4-nitropyrazoles. acs.org

Another key strategy for achieving regioselectivity is through metalation, particularly lithiation. The conditions under which lithiation is performed can dictate the site of metalation. For example, in 1-methylpyrazole, kinetically controlled conditions favor functionalization at the methyl group, while thermodynamically controlled conditions lead to substitution at the C5 position of the pyrazole ring. nih.govresearchgate.net The regioselectivity of these reactions can often be rationalized and predicted using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net

The following table summarizes general approaches to regioselective functionalization of the pyrazole ring, which could be applicable to this compound.

| Reaction Type | Potential Site of Functionalization | Controlling Factors |

| Electrophilic Aromatic Substitution | C4 or C5 | Electronic nature of electrophile and substituents, steric hindrance |

| Directed C-H Activation | C5 | Directing group on N1 or side chain, transition metal catalyst |

| Lithiation/Metalation | C5 or side chain | Kinetic vs. thermodynamic control, temperature, solvent |

Diastereoselective Reactions of the Aminomethyl Side Chain

The aminomethyl group at the C3 position of the pyrazole ring provides a handle for a variety of diastereoselective transformations. Reactions involving the amine functionality or the adjacent methylene (B1212753) group can be influenced by the chiral environment, either from a chiral auxiliary or a chiral catalyst.

One common strategy involves the conversion of the primary amine into a chiral imine or enamine, which then undergoes diastereoselective addition reactions. The stereochemical outcome of these reactions is dictated by the facial selectivity imposed by the chiral auxiliary or catalyst.

Furthermore, the pyrazole moiety itself can act as a coordinating group in metal-catalyzed asymmetric reactions, influencing the stereochemical environment around the reacting center. The development of chiral ligands is a cornerstone of asymmetric catalysis, and pyrazole-containing ligands have been successfully employed in a variety of enantioselective transformations. nih.govresearchgate.net While often C2-symmetric ligands have been favored, non-symmetrical P,N-ligands containing a pyrazole unit have also shown great promise. nih.govresearchgate.net

The table below outlines potential strategies for achieving diastereocontrol in reactions involving the side chain of pyrazole-containing molecules.

| Reaction Type | Chiral Influence | Expected Outcome |

| Addition to Chiral Imines | Chiral auxiliary on the nitrogen | Diastereoselective formation of a new stereocenter |

| Asymmetric Hydrogenation | Chiral metal catalyst | Enantioselective reduction of a prochiral double bond |

| Michael Addition | Chiral organocatalyst | Enantioselective formation of a C-C bond |

It is important to note that the successful application of these general principles to this compound would require empirical investigation and optimization of reaction conditions. The interplay of the cyclopropyl group at the N1 position and the aminomethyl group at the C3 position will undoubtedly exert a unique electronic and steric influence on the reactivity and stereoselectivity of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

Quantum mechanical and molecular mechanics approaches are fundamental to modern computational chemistry. eurasianjournals.com QM methods, such as Density Functional Theory (DFT) and ab initio calculations, are based on the principles of quantum physics and provide detailed information about the electronic structure of molecules. eurasianjournals.com MM methods, on the other hand, use classical physics to model molecular systems, making them suitable for studying large molecules and their dynamic behavior. nih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving heterocyclic compounds like pyrazoles. researchgate.netmdpi.com By calculating the potential energy surface of a reaction, DFT allows researchers to identify transition states, intermediates, and activation energies, thereby elucidating the most probable reaction pathway. mdpi.com

The synthesis of the pyrazole (B372694) ring itself is a common subject of DFT studies. The cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound is a primary route to substituted pyrazoles. nih.gov DFT calculations can model this process, determining the energy barriers for the initial condensation and subsequent cyclization and dehydration steps. Similarly, 1,3-dipolar cycloaddition reactions, another key method for forming five-membered rings, are frequently analyzed using DFT to predict regioselectivity and reaction kinetics. mdpi.com

For (1-Cyclopropylpyrazol-3-yl)methanamine, DFT could be used to explore the mechanism of its synthesis, providing insights into the regioselectivity of the initial pyrazole formation. Furthermore, DFT is applied to understand reactions involving the substituents. For instance, studies on the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones demonstrate how DFT can unravel complex mechanisms involving cyclopropyl groups, revealing multi-step pathways that include nucleophilic substitution, intramolecular additions, and rearrangements. rsc.org This approach could be adapted to study the stability and potential reactions of the N-cyclopropyl group in the target molecule under various conditions.

Table 1: Illustrative DFT-Calculated Parameters for Pyrazole Formation Mechanisms Note: This table presents typical data from DFT studies on related pyrazole syntheses to illustrate the application of the method, not specific experimental values for the title compound.

| Reaction Type | Step | Calculated Parameter | Typical Energy Range (kcal/mol) | Reference Analogy |

|---|---|---|---|---|

| Cyclocondensation | Hydrazone Formation | Activation Energy (ΔG‡) | 10 - 15 | nih.gov |

| Cyclization | Activation Energy (ΔG‡) | 15 - 25 | nih.gov | |

| [3+2] Cycloaddition | Transition State 1 | Activation Energy (ΔE‡) | 8 - 12 | mdpi.com |

| Transition State 2 | Activation Energy (ΔE‡) | 11 - 16 | mdpi.com |

While DFT is widely used, other quantum mechanical methods like ab initio and semi-empirical calculations also provide crucial information about molecular electronic structure. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2, and Configuration Interaction, CI), solve the Schrödinger equation with fewer approximations than DFT, often leading to very high accuracy for smaller molecules. iaea.org Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

For the pyrazole core, ab initio multi-reference configuration interaction (MRCI) calculations have been employed to assign its gas-phase vacuum ultraviolet (VUV) absorption spectrum. iaea.orgresearchgate.net Such studies can identify and characterize the low-lying triplet states and the nature of π→π* electronic transitions. iaea.org These calculations are essential for a fundamental understanding of the molecule's photochemistry and electronic properties. rsc.org Simple LCAO–MO (Linear Combination of Atomic Orbitals–Molecular Orbital) methods have also been used to correlate calculated absorption bands with experimental UV spectra for a range of pyrazole derivatives. rsc.org

Table 2: Comparison of Theoretical Methods for Electronic Structure Calculation

| Method | Basis of Calculation | Relative Computational Cost | Typical Application | Reference Analogy |

|---|---|---|---|---|

| Semi-Empirical | Simplified Hamiltonian with experimental parameters | Very Low | Rapid screening of large numbers of molecules | rsc.org |

| Ab Initio (HF) | Solves Schrödinger equation with approximations | Medium | Geometry optimization, molecular orbitals | iaea.org |

| Ab Initio (Post-HF) | Includes electron correlation effects | High to Very High | High-accuracy energy calculations, excited states | iaea.orgresearchgate.net |

| DFT | Based on electron density instead of wavefunction | Medium-High | Geometries, reaction mechanisms, electronic properties | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it moves over time. eurasianjournals.comchemistrysteps.com

The this compound molecule has several rotatable single bonds, including the C3-CH₂ bond connecting the methanamine side chain to the pyrazole ring. Rotation around this bond is not entirely free but is restricted by a rotational energy barrier. This barrier arises from steric interactions between the -CH₂NH₂ group and the adjacent atoms on the pyrazole ring, as well as from stereoelectronic effects like hyperconjugation. msu.edu

Computational methods can quantify this barrier by calculating the molecule's energy as the relevant dihedral angle is systematically rotated. The rotational barrier is the energy difference between the most stable (lowest energy) and least stable (highest energy) conformations. nih.gov For side chains on aromatic rings, these barriers are typically in the range of a few kcal/mol. nih.gov A high rotational barrier can limit the number of accessible conformations, potentially locking the molecule into a specific shape. For N-methylformamide, the barrier to rotation about the C-N bond is over 18 kcal/mol, which is high enough to allow for the observation of distinct conformers at room temperature. msu.edu

Table 3: Illustrative Rotational Energy Barriers for Single Bonds in Related Fragments Note: Values are for analogous bond types to illustrate typical energy magnitudes.

| Molecule Fragment | Bond Rotated | Rotational Barrier (kcal/mol) | Conformer Stability | Reference Analogy |

|---|---|---|---|---|

| Propane | CH₃-CH₂ | ~3.4 | Staggered more stable than eclipsed | msu.edu |

| Formamide | H₂N-CHO | >18 | Trans more stable than cis | msu.edu |

| Substituted Biphenyls | C(aryl)-C(aryl) | >20 (can be lower with H-bonding) | Dependent on ortho substituents | nih.gov |

| n-Propanethiol | C-S | ~1.6 | Dependent on dihedral angle | nih.gov |

Molecular dynamics (MD) simulations and potential energy surface scans are powerful methods for exploring these conformational landscapes. nih.gov MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational flexibility. nih.govtandfonline.com These simulations can reveal the relative populations of different conformers and the energy barriers for converting between them. Such studies are crucial in drug design, where the molecule's conformation upon binding to a biological target is of paramount importance. nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry is instrumental in predicting how and where a molecule will react. rsc.org Methods like Frontier Molecular Orbital (FMO) theory and the calculation of reactivity descriptors provide a framework for understanding and predicting chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for predicting reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity. youtube.com The LUMO is the lowest energy orbital that can accept electrons, and it is associated with electrophilicity. youtube.com

For this compound, the location of the HOMO would indicate the most probable sites for electrophilic attack (e.g., protonation or reaction with an electrophile). Conversely, the distribution of the LUMO would highlight the sites most susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter; a smaller gap generally implies higher reactivity and lower chemical stability. nih.gov

In addition to FMO analysis, various global reactivity descriptors can be calculated from the HOMO and LUMO energies. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting reaction outcomes. nih.govnih.gov

Table 4: Representative FMO Energies and Global Reactivity Indices for a Pyrazole System Note: This table shows representative values for a generic pyrazole derivative calculated via DFT to illustrate the concept.

| Parameter | Formula | Representative Value | Interpretation | Reference Analogy |

|---|---|---|---|---|

| E(HOMO) | - | -6.5 eV | Energy of highest occupied molecular orbital | nih.govresearchgate.net |

| E(LUMO) | - | -1.2 eV | Energy of lowest unoccupied molecular orbital | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV | Indicator of chemical stability | nih.gov |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 eV | Resistance to electron transfer | nih.gov |

| Softness (S) | 1 / (2η) | 0.19 eV⁻¹ | Indicator of higher reactivity | nih.gov |

| Electrophilicity (ω) | χ² / (2η) | 1.63 eV | Propensity to act as an electrophile | nih.gov |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. numberanalytics.com

Computational Prediction of Regioselectivity and Stereoselectivity

Predicting the outcome of chemical reactions, particularly the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the products), is a major focus of computational chemistry. nih.govrsc.org For a molecule like this compound, with multiple potential reaction sites—the pyrazole ring, the cyclopropyl group, and the methanamine moiety—computational models can be invaluable.

Various computational tools, including those based on quantum mechanics and machine learning, are used to predict the selectivity of organic reactions. nih.govrsc.org These models often analyze factors such as steric hindrance, electronic effects (charge distribution and orbital overlap), and the stability of reaction intermediates and transition states. For instance, in reactions involving electrophilic attack on the pyrazole ring, calculations can determine which of the nitrogen or carbon atoms is the most likely site of reaction by evaluating the energies of the possible intermediates. Similarly, for reactions at the chiral center that could be formed at the methanamine carbon, computational methods can predict which stereoisomer would be preferentially formed.

Table 1: Computational Methods for Predicting Reaction Selectivity

| Computational Approach | Information Provided | Application to this compound |

| Transition State Theory | Activation energies for different reaction pathways | Predicting the most favorable regio- and stereoisomeric products. |

| Molecular Dynamics | Simulating the dynamic behavior of molecules | Understanding the role of solvent and temperature on selectivity. |

| Machine Learning Models | Predicting reaction outcomes based on learned patterns from large datasets | High-throughput screening of potential reactions and conditions. nih.gov |

Elucidation of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure of molecules, their aggregation behavior, and their interactions with biological targets. nih.gov Computational chemistry offers powerful techniques to study these weak interactions. mdpi.comnih.gov

For this compound, the methanamine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The pyrazole ring can also participate in hydrogen bonding and π-stacking interactions. Computational methods can be used to identify and quantify these interactions.

Table 2: Key Non-Covalent Interactions and Computational Tools for Their Study

| Type of Interaction | Potential Involvement in this compound | Computational Methods |

| Hydrogen Bonding | N-H group of the methanamine as donor; Nitrogen atoms of the pyrazole and methanamine as acceptors. | DFT, QTAIM, Natural Bond Orbital (NBO) analysis. researchgate.net |

| π-π Stacking | Interactions between the pyrazole rings of adjacent molecules. | Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion corrections. nih.gov |

| van der Waals Forces | General attractive and repulsive forces between molecules. | Molecular Mechanics, DFT with dispersion corrections. nih.gov |

Advanced Analytical Methodologies for Chemical Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the functional groups of (1-Cyclopropylpyrazol-3-yl)methanamine. Advanced spectroscopic techniques offer a deeper level of structural detail compared to routine analyses.

While one-dimensional (1D) ¹H and ¹³C NMR are primary tools for structural confirmation, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and elucidating complex connectivity, especially in molecules with multiple spin systems like this compound. researchgate.netrsc.orgorientjchem.org

Correlation Spectroscopy (COSY): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to map the J-coupling network within the cyclopropyl (B3062369) ring protons and to correlate the methylene (B1212753) bridge protons with the adjacent pyrazole (B372694) ring proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is vital for assigning the carbon signals of the cyclopropyl ring, the pyrazole core, and the aminomethyl group based on their known proton chemical shifts. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show correlations from the cyclopropyl protons to the C1 and C5 carbons of the pyrazole ring, and from the methylene protons to the C3 and C4 carbons of the pyrazole, confirming the substitution pattern. semanticscholar.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the through-bond correlations seen in COSY and HMBC, NOESY identifies protons that are close to each other in space (typically within 5 Å). libretexts.orgyoutube.comlibretexts.org This is invaluable for determining stereochemistry and conformation. youtube.comlibretexts.org For this compound, NOESY could reveal spatial proximity between the protons of the cyclopropyl ring and the proton at the C5 position of the pyrazole ring, helping to define the molecule's preferred conformation.

| Technique | Correlated Nuclei | Purpose |

|---|---|---|

| COSY | Cyclopropyl Protons ↔ Cyclopropyl Protons | Confirms intra-ring proton connectivity. |

| HSQC | CH₂ (amine) Protons ↔ CH₂ (amine) Carbon | Assigns the aminomethyl carbon signal. |

| HMBC | Cyclopropyl Protons ↔ Pyrazole Carbons (C1, C5) | Confirms the connection of the cyclopropyl group to the pyrazole nitrogen. |

| HMBC | CH₂ (amine) Protons ↔ Pyrazole Carbons (C3, C4) | Confirms the position of the aminomethyl side chain on the pyrazole ring. |

| NOESY | Cyclopropyl Protons ↔ Pyrazole Proton (H5) | Provides information on the spatial orientation and conformation of the cyclopropyl ring relative to the pyrazole ring. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. For this compound (C₇H₁₁N₃), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated and compared against the experimental value to unequivocally confirm its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed on quadrupole time-of-flight (QTOF) instruments, are used to study the molecule's fragmentation pathways. researchgate.net By inducing collision-induced dissociation (CID), characteristic fragment ions are produced that offer structural proof. For this compound, key fragmentation pathways would likely include:

Loss of the aminomethyl group (-CH₂NH₂) or ammonia (B1221849) (-NH₃).

Cleavage of the cyclopropyl ring.

Fragmentation of the pyrazole ring, a common pathway for pyrazole derivatives. researchgate.netresearchgate.net

Analyzing these fragmentation patterns provides a structural fingerprint that complements NMR data.

| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃⁺ | 138.1026 | Protonated molecular ion. |

| [M+H - NH₃]⁺ | C₇H₉N₂⁺ | 121.0760 | Fragment resulting from the loss of ammonia. |

| [M+H - C₃H₄]⁺ | C₄H₈N₃⁺ | 98.0713 | Fragment from the loss of cyclopropene. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mt.com These two methods are often complementary; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

For this compound, key vibrational modes would include:

N-H stretching: Expected in the 3300-3500 cm⁻¹ region in the IR spectrum, characteristic of the primary amine.

C-H stretching: Aromatic/heteroaromatic C-H stretches from the pyrazole ring are typically found above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl and methylene groups appear just below 3000 cm⁻¹. mdpi.com

C=N and C=C stretching: These vibrations from the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. researchgate.netderpharmachemica.com

N-H bending: The scissoring vibration of the -NH₂ group typically appears around 1590-1650 cm⁻¹.